![molecular formula C20H14F3N5OS B2847685 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 552820-49-2](/img/structure/B2847685.png)
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrazolo[3,4-d]pyrimidine, a fused nitrogen-containing heterocycle . It is considered to be an isostere of purine, allowing it to mimic hinge region binding interactions in kinase active sites . This compound has been designed and synthesized as an FLT3 inhibitor .
Synthesis Analysis
The compound was synthesized as part of a series of pyrazolo[3,4-d]pyrimidine-based compounds linked to a piperazine ring . The quinazoline ring was replaced by 1H-pyrazolo[3,4-d]pyrimidine to achieve promising anti-cancer activity .Molecular Structure Analysis
The compound is a hybrid of pyrazolo[3,4-d]pyrimidine and urea . The main scaffold is the critical inhibitor interacting group, which is responsible for the hydrogen bond with Cys 694 in the hinge region .Chemical Reactions Analysis
The compound was synthesized via a nucleophilic addition reaction of iso-thiocyanate derivative with an intermediate .Physical And Chemical Properties Analysis
The compound is a crystalline form . More specific physical and chemical properties such as melting point, solubility, and stability are not available from the current search results.Aplicaciones Científicas De Investigación
- Notably, the BTK inhibitor ibrutinib , derived from this scaffold, has been approved for treating several B-cell cancers .
- For instance, compounds like CBS-1 have demonstrated inhibition of cell cycle progression, caspase-3 activation, and apoptosis induction .
Kinase Inhibition for Anticancer Therapies
Cytotoxicity and Apoptosis Induction
Antifungal Activity
Enhanced Cytotoxicity
Mecanismo De Acción
Target of Action
The primary targets of this compound are likely to be kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function including metabolism, cell cycle progression, and signal transduction .
Mode of Action
The compound, being a pyrazolo[3,4-d]pyrimidine derivative, acts as a kinase inhibitor . It mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases . This prevents ATP from binding, thereby inhibiting the kinase’s ability to phosphorylate its target proteins . The compound’s activity and selectivity can be directed to multiple oncogenic targets through focused chemical modification .
Biochemical Pathways
The compound’s interaction with kinases affects various biochemical pathways. For instance, it may inhibit the PI3K/AKT, JAK/STAT, RAS/MAPK, and SRC pathways , which are responsible for regulating proliferation, invasion, metastasis, and other hallmarks of cancer . By inhibiting these pathways, the compound can potentially suppress the overactivation of oncogenic pathways and/or the deactivation of tumor suppressor mechanisms .
Result of Action
The compound’s action results in the inhibition of kinase activity, leading to the disruption of key cellular processes such as cell proliferation and signal transduction . This can lead to the suppression of cancer cell growth and the induction of apoptosis . The compound has shown promising cytotoxic activity against tested cancer cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5OS/c21-20(22,23)13-5-4-6-14(9-13)27-17(29)11-30-19-16-10-26-28(18(16)24-12-25-19)15-7-2-1-3-8-15/h1-10,12H,11H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFTYIJZJZCMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


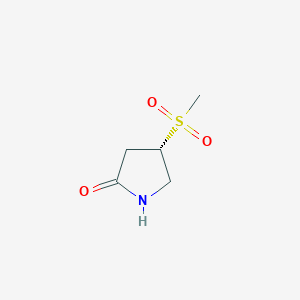
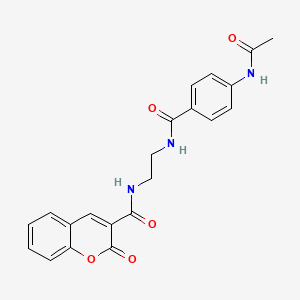
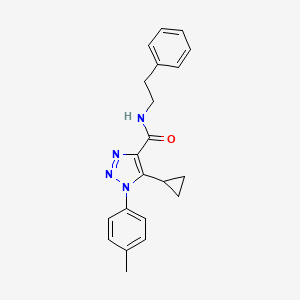
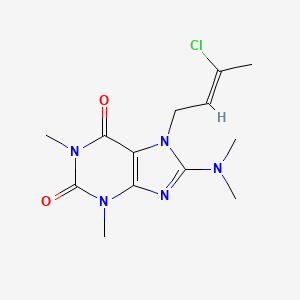
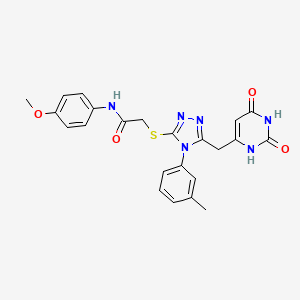
![N-[[4-(azepan-1-ylsulfonyl)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B2847610.png)
![Ethyl 5-(2-(4-chlorophenyl)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2847611.png)
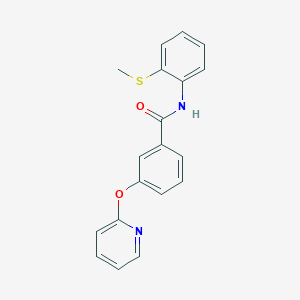
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
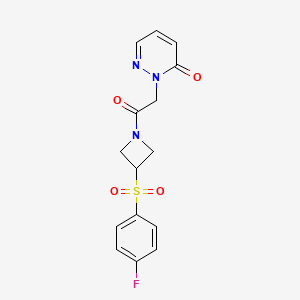
![N-(2-methoxy-5-methylphenyl)-5,6,8-trimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2847619.png)
![1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2847624.png)
![2-([1,1'-biphenyl]-4-yloxy)-1-((1R,5S)-3-cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2847625.png)